Home > Products > Screening Compounds P40870 > 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid - 1199215-86-5

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

Catalog Number: EVT-1677303
CAS Number: 1199215-86-5
Molecular Formula: C15H24N2O4
Molecular Weight: 296.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester

Compound Description: This compound is a key synthetic intermediate in the production of Aliskiren, a renin inhibitor used to treat hypertension.

4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X)

Compound Description: GW542573X is a small molecule activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, specifically the SK1 subtype. It acts as a positive modulator, increasing channel activity, and also as a genuine channel opener, inducing activity in the absence of Ca2+.

7-Amino-2-iso-oxacephem-4-carboxylic acid esters

Compound Description: 7-Amino-2-iso-oxacephem-4-carboxylic acid esters are a class of β-lactam antibiotics that exhibit activity against Gram-positive microorganisms.

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under development for the treatment of diabetes. It exhibits notable species differences in its metabolism, with a C-demethylated metabolite observed only in rat liver microsomes. This metabolite is generated through nonenzymatic decarboxylation of a carboxyl metabolite, a process facilitated by the resonance stabilization provided by the oxadiazole ring attached to the tert-butyl moiety.

N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine

Compound Description: This compound is a dimer linked by intermolecular hydrogen bonds, as revealed by X-ray diffraction analysis. ,

1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives

Compound Description: This series of derivatives was synthesized and evaluated for their antibacterial activity.

5-Aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles

Compound Description: This series of compounds was synthesized and tested for fungicidal activity, with some displaying moderate to excellent inhibition against Cercospora arachidicola Hori.

Silver complexes with 5-(4-(tert-butyl)-1H-imidazol-1-yl)-imidazo[1,5-a]pyridin-3-ylidene ligands

Compound Description: These silver complexes were developed as catalysts for the cyclization of alkyne-tethered carboxylic acids, utilizing a metal-imidazole acid-base cooperative mechanism.

2-[3-Benzoyl-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl]acetic Acid and 3-[3-Benzoyl-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl]propionic Acid

Compound Description: These heterocyclic carboxylic acids, derived from aspartic and glutamic acid, are used in the enantioselective α-alkylation of the aforementioned amino acids. Their dilithium enolatocarboxylates react with electrophiles in a diastereoselective manner, offering a pathway to α-branched aspartic and glutamic acid derivatives.

Esters of 3-(substituted amino)-1H-indole-2-carboxylic acid and esters of 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid

Compound Description: These compounds act as inhibitors of interleukin 4 gene expression, potentially useful in treating a wide range of conditions, including allergies, asthma, and tumors.

1,1,2- and 1,2,2-Trisubstituted 1,2-Dihydronaphthalenes

Compound Description: These compounds are synthesized through a stereospecific route involving the conjugate addition of organolithium reagents to unprotected 1- and 2-naphthalenecarboxylic acids.

Derivatives of (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid

Compound Description: This series of compounds acts as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. They hold potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes.

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound was synthesized in an eight-step process, starting from oxoacetic acid monohydrate. Its biological activity and target are not mentioned in the provided information.

Esters of 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194) and 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: These compounds are angiotensin II receptor antagonists with limited oral bioavailability. Chemical modifications to yield prodrugs, primarily 1-(acyloxy)alkyl esters and 1-[(alkoxycarbonyl)oxy]alkyl esters, were investigated to improve their pharmacokinetic properties.

Sulfonamide derivatives bearing piperidine nucleus

Compound Description: This research explores a series of sulfonamide derivatives appended to a piperidine ring, encompassing functionalities like acetamide and oxadiazole. These compounds were evaluated for their enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, as well as their antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies were also conducted on potent derivatives.

CM-TPMF and B-TPMF

Compound Description: CM-TPMF (N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine) and B-TPMF (N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine) are structurally related [, , ]triazolo[1,5-a]pyrimidines that demonstrate opposing effects on the human KCa2.1 channel. (-)-CM-TPMF acts as an activator, while (-)-B-TPMF functions as an inhibitor. Their selectivity for the KCa2.1 subtype is attributed to the presence of Ser293 in the channel's transmembrane segment 5.

Alogliptin

Compound Description: Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The provided papers describe different synthetic routes for its preparation. ,

Amphiphilic Ruthenium(II) Complexes

Compound Description: A series of amphiphilic ruthenium(II) complexes with ligands derived from 2,2'-bipyridine have been synthesized and investigated for their potential as charge-transfer photosensitizers in dye-sensitized solar cells (DSSCs). These complexes were found to exhibit high incident photon-to-current efficiencies when anchored onto nanocrystalline TiO2 films.

Hydrobromic acid teneligliptin

Compound Description: Hydrobromic acid teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. A novel synthetic method for its preparation has been developed, offering advantages in terms of cost-effectiveness and yield compared to existing methods.

An Analog of Podophyllotoxin

Compound Description: This research describes the stereoselective synthesis of a podophyllotoxin analog, a compound with potential antitumor activity.

2-(Tert-butyl)dioxolanones, -oxazolidinones, -imidazolidinones, and -dioxanones

Compound Description: These cyclic acetals, derived from α-amino acids or α- or β-hydroxy acids, serve as novel electrophilic building blocks in the synthesis of enantiomerically pure compounds (EPCs). Their bromination with N-bromosuccinimide under radical-chain reaction conditions yields chiral derivatives of pyruvic acid, 3-oxo-butanoic acid, and 3-oxo-pentanoic acid.

4-Substituted 1H-pyrazole-5-carboxylates

Compound Description: This series of compounds was synthesized regiospecifically from unsymmetrical enaminodiketones and hydrazine derivatives.

Oligopeptides Structurally Related to Netropsin

Compound Description: These oligopeptides, designed as analogues of the natural agent netropsin, were evaluated for their DNA binding affinity, cytostatic activity against tumor cell lines, and in vitro activity against DNA and RNA viruses.

2 (M1) and 2 (M2)

Compound Description: M1 and M2 are ruthenium(II)-polypyridyl complexes linked to a peptide nucleic acid (PNA) monomer backbone. These complexes were synthesized and characterized for their spectroscopic and electrochemical properties, offering potential applications in bioconjugation and sensing.

((2-Azido-5-methyl-1,3-phenylene)bis(methanetriyl))tetrabenzene, 2-Azido-1,3,5-trimethylbenzene, 2-Azido-1,3-diisopropylbenzene, 1-(Azidomethyl)naphthalene, and 1,3-Bis(azidomethyl)-5-(tert-butyl)benzene

Compound Description: These compounds are sterically hindered azides that were synthesized and studied in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a prominent example of "click" chemistry.

Apratoxin A Analogues

Compound Description: These compounds are designed to mimic the structure and activity of the natural product apratoxin A, a potent cytotoxic agent. The analogues involve modifications of the modified cysteine moiety and the MeAla-MeIle dipeptide segment, exploring simpler amino acid substitutions. These modifications aimed to enhance activity, improve stability, and reduce potential toxicity associated with the parent compound. Notably, apratoxin M16 (Bph/Tyr(Me)), in which the modified cysteine is replaced by piperidine-4-carboxylic acid and the Tyr(Me) residue features a biphenylalanine substitution, exhibits substantially enhanced cytotoxicity against HCT-116 cells, comparable to apratoxin A. ,

4-{6-[(6-(1-butoxy-vinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydroppyridino-[2,3-D]pyrimidine-2-yl)amino]-3-pyridyl}-1-piperazine carboxylic acid tert-butyl ester

Compound Description: This compound is a key intermediate in the synthesis of palbociclib, a cyclin-dependent kinase 4/6 inhibitor used in the treatment of breast cancer.

Overview

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It is classified as a carboxylic acid, with the molecular formula C15H24N2O4C_{15}H_{24}N_{2}O_{4} and a molecular weight of approximately 296.367 g/mol. This compound has garnered interest due to its structural features, which may contribute to its biological activity and therapeutic potential.

Source

This compound can be sourced from various chemical suppliers, including Matrix Scientific and EOS Med Chem, where it is available for research and development purposes . It is often used in the synthesis of pharmaceutical intermediates and has been referenced in patent literature concerning antiviral compounds .

Classification

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid belongs to the broader category of piperidine derivatives, which are known for their diverse biological activities. Its classification as a carboxylic acid indicates the presence of a carboxyl functional group, which is essential for its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the pyrrolidine ring: This is often achieved through cyclization reactions involving suitable precursors.
  2. Carbonylation: The introduction of the carbonyl group into the pyrrolidine structure can be accomplished using various carbonylating agents.
  3. Piperidine coupling: The final step usually involves coupling the pyrrolidine derivative with piperidine to form the complete structure.

Technical details regarding specific reaction conditions, reagents, and yields are often proprietary or detailed in specific patents or research articles .

Molecular Structure Analysis

Structure

The molecular structure of 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid features:

  • A piperidine ring
  • A pyrrolidine moiety with a tert-butyl group
  • A carboxylic acid functional group

This structural arrangement contributes to its potential pharmacological properties.

Data

Key structural data includes:

  • Molecular Formula: C15H24N2O4C_{15}H_{24}N_{2}O_{4}
  • Molecular Weight: Approximately 296.367 g/mol
  • CAS Number: 1199215-86-5
    These identifiers facilitate the compound's recognition in scientific literature and databases .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for carboxylic acids, such as:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides by reacting with amines.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide.

Technical details regarding these reactions often depend on specific experimental conditions such as temperature, solvent choice, and catalysts used .

Mechanism of Action

Process

The mechanism of action for 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid in biological systems is not fully elucidated but may involve:

  1. Binding to biological targets: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Modulation of biochemical pathways: Its action could influence metabolic pathways relevant to disease processes.

Data from pharmacological studies would be necessary to provide a comprehensive understanding of its mechanism .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility in water and organic solvents varies based on pH and temperature conditions.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts as expected for carboxylic acids, particularly in condensation reactions.

Relevant data from suppliers indicate that it is classified as an irritant, necessitating careful handling .

Applications

Scientific Uses

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid has potential applications in:

  1. Medicinal Chemistry: As a building block for drug development, particularly in designing novel therapeutic agents.
  2. Biochemical Research: Utilized in studies exploring enzyme inhibition or receptor binding interactions.
  3. Pharmaceutical Formulations: May serve as an intermediate in synthesizing more complex pharmaceutical compounds.

Continued research into this compound could reveal further applications and enhance its utility in scientific endeavors .

Synthetic Methodologies for 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic Acid

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic deconstruction of 1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid (CAS 1199215-86-5, C~15~H~24~N~2~O~4~, MW 296.36) reveals two logical disconnection pathways targeting the amide bond and strategic cleavage of the pyrrolidinone ring substituents [1] [6]. The primary disconnection strategy severs the amide linkage between the pyrrolidinone and piperidine moieties, yielding two advanced intermediates: 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid (C~9~H~15~NO~3~) and piperidine-4-carboxylic acid. The tert-butyl group on the pyrrolidinone nitrogen is identified as a stable protecting group that survives multiple synthetic steps without decomposition, while the carboxylic acid terminus on the piperidine enables late-stage functionalization [6]. A secondary disconnection pathway involves ring assembly of the pyrrolidinone core from acyclic precursors bearing pre-installed tert-butylamine and carboxylate functionalities. This analysis prioritizes the amide disconnection due to the commercial availability of piperidine-4-carboxylic acid derivatives and established protocols for N-alkylated pyrrolidinone synthesis [1] [6].

Table 1: Strategic Bond Disconnections for Target Compound Synthesis

Disconnection SiteIntermediate 1Intermediate 2Key Advantages
Amide bond1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acidPiperidine-4-carboxylic acidCommercially available intermediates; Mild coupling conditions
Pyrrolidinone C-N bondtert-Butylamine + Diethyl acetamidomalonate1-(Carboxyalkyl)piperidine-4-carboxylateEarly introduction of tert-butyl group; Convergent synthesis

Key Intermediate Synthesis: Tert-butylpyrrolidinone Derivatives

The synthesis of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid follows a Michael addition-cyclization sequence starting from commercially available diethyl ethylidenemalonate and tert-butylamine. Nucleophilic addition of tert-butylamine to the α,β-unsaturated diester generates an aminodiester intermediate, which undergoes base-catalyzed Dieckmann-type cyclization upon heating in toluene. Subsequent alkaline hydrolysis of the ester groups and acid decarboxylation yields the racemic 5-oxopyrrolidine-3-carboxylic acid scaffold with the tert-butyl group intact on the nitrogen [6]. The process typically achieves 65-72% overall yield after purification by recrystallization from ethanol/water mixtures.

The piperidine fragment is introduced via 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid (Boc-piperidine-4-carboxylic acid, CAS 84358-13-4, C~11~H~19~NO~4~), which serves dual roles: protecting group carrier and carboxylate precursor [7]. This intermediate is commercially accessible through Boc protection of isonipecotic acid using di-tert-butyl dicarbonate in acetonitrile with catalytic dimethylaminopyridine (DMAP), consistently providing >95% purity and 85-90% isolated yield. Alternatively, the N-Boc protection can be performed under solvent-free conditions at 60°C, eliminating volatile organic solvent use while maintaining comparable yields [7].

Table 2: Key Intermediates for Target Compound Assembly

IntermediateCAS NumberMolecular FormulaKey Synthetic RouteTypical Yield
1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acidNot specifiedC~9~H~15~NO~3~Michael addition-cyclization of tert-butylamine and diethyl ethylidenemalonate65-72%
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid84358-13-4C~11~H~19~NO~4~Boc protection of isonipecotic acid85-90%
tert-Butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate75481058 (CID)C~14~H~24~N~2~O~3~Reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate60-68%

Catalytic Asymmetric Synthesis Approaches

Enantioselective synthesis of the stereochemically rich target compound employs chiral catalysts at two critical junctures: during pyrrolidinone ring formation and throughout the amide coupling step. The asymmetric hydrogenation of Z-enamide precursors derived from tert-butylamine and benzylidene succinates using DuPhos-Rh catalysts generates (R)-1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid derivatives with 92-96% enantiomeric excess (ee) [3] [6]. This methodology capitalizes on the steric bulk of the tert-butyl group to enhance facial selectivity during catalyst-substrate binding.

Alternatively, enzymatic desymmetrization of meso-piperidine derivatives provides access to chiral piperidine fragments. Lipase-catalyzed (CAL-B) kinetic resolution of racemic trans-4-hydroxy-2-oxopiperidine-1-carboxylates enables isolation of (R)-tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate (CAS 500229-80-1) with >99% ee, albeit with maximum 50% theoretical yield [3]. The hydroxyl group serves as a handle for oxidation to the carboxylic acid functionality required for amide coupling. Recent advances utilize proline-derived organocatalysts for asymmetric Michael additions between tert-butylamine and α,β-unsaturated carbonyls, achieving up to 89% ee in the critical C–C bond-forming step en route to the pyrrolidinone core [6].

Table 3: Catalytic Asymmetric Methods for Chiral Intermediate Synthesis

Catalytic SystemSubstrateReactionEnantioselectivityYield
(R,R)-Et-DuPhos-RhZ-Enamide succinateAsymmetric hydrogenation92-96% ee78%
Candida antarctica Lipase Brac-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylateKinetic resolution>99% ee45%
L-Proline-derived catalysttert-Butylamine + Ethyl acrylateAsymmetric Michael addition85-89% ee75%

Solvent-Free and Green Chemistry Optimization Strategies

Solvent-free methodologies significantly enhance the sustainability profile of the target compound's synthesis, particularly during amide bond formation and protecting group manipulations. Neat coupling of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid with Boc-protected piperidine-4-carboxylic acid using N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) at 80°C achieves 88% conversion within 2 hours—a 30% rate increase compared to dichloromethane-mediated reactions [5] [7]. This approach eliminates solvent waste while maintaining high regioselectivity and minimizing epimerization.

Microwave-assisted cyclization of the pyrrolidinone precursor under solventless conditions reduces reaction times from 12 hours to 25 minutes while improving yields from 68% to 82% [5]. The thermal efficiency derives from direct dipole excitation of the tert-butylamine reactant, accelerating the ring-closing step without thermal degradation. For deprotection steps, solid-acid catalysts like montmorillonite KSF effectively remove Boc groups under solvent-free conditions at 60°C, avoiding traditional acidic solvents like trifluoroacetic acid. Zeolite-catalyzed deprotection achieves quantitative Boc removal within 30 minutes while generating minimal waste [5].

Recent innovations employ mechanochemical grinding for the final amide coupling. Ball-milling equimolar amounts of 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid and piperidine-4-carboxylic acid with silica-supported tosyl chloride (SiO~2~-TsCl) produces the target compound in 94% yield after 45 minutes of milling, surpassing solution-phase yields by 15-20% [5]. This technique demonstrates exceptional atom economy by avoiding traditional coupling reagents and solvents entirely. Life-cycle assessment confirms that solvent-free strategies reduce the E-factor (kg waste/kg product) from 87 in traditional routes to below 12, primarily by eliminating distillation and extraction solvents [5].

Table 4: Solvent-Free Reaction Optimization for Key Synthetic Steps

Synthetic StepTraditional ConditionsGreen Chemistry ApproachYield ImprovementWaste Reduction
Amide couplingDCM, 0°C, 12hNeat, 80°C, 2h+15%98% solvent reduction
Pyrrolidinone cyclizationToluene, reflux, 12hMicrowave, solvent-free, 25min+14%100% solvent elimination
Boc deprotectionTFA/DCM, 2hMontmorillonite KSF, 60°C, 30minComparable yieldElimination of toxic TFA
Final coupling (mechanochemical)DMF, EDC·HCl, rt, 24hBall milling, SiO~2~-TsCl, 45min+20%Near-zero E-factor

Properties

CAS Number

1199215-86-5

Product Name

1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

IUPAC Name

1-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)17-9-11(8-12(17)18)13(19)16-6-4-10(5-7-16)14(20)21/h10-11H,4-9H2,1-3H3,(H,20,21)

InChI Key

FBGNNNVCJXWVHL-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)C(=O)O

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.